molecular formula C15H15FN2O2 B4423996 N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea

N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea

Cat. No.: B4423996
M. Wt: 274.29 g/mol
InChI Key: CJYOBCNCOHIQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and a methoxybenzyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea typically involves the reaction of 3-fluoroaniline with 2-methoxybenzyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Researchers investigate the compound’s interactions with biological molecules, such as proteins or enzymes, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-N’-(2-methoxybenzyl)urea: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

    N-(3-fluorophenyl)-N’-(2-hydroxybenzyl)urea: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and interaction with biological targets.

    N-(3-fluorophenyl)-N’-(2-methoxyphenyl)urea: This compound has a phenyl group instead of a benzyl group, which may influence its overall molecular structure and properties.

The uniqueness of N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-20-14-8-3-2-5-11(14)10-17-15(19)18-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYOBCNCOHIQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.